Guanidine, N,N'-dibutyl-

Description

General Overview of the Guanidine (B92328) Functional Group's Significance in Organic and Medicinal Chemistry

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms with the general structure (R¹R²N)(R³R⁴N)C=N-R⁵, is a cornerstone in both organic and medicinal chemistry. Its significance stems from a unique combination of structural and electronic properties. The guanidinium (B1211019) cation, formed by the protonation of the guanidine group, exhibits exceptional stability due to the delocalization of the positive charge across all three nitrogen atoms through resonance. This high degree of resonance stabilization makes guanidine one of the strongest organic bases.

In medicinal chemistry, the guanidine moiety is a critical pharmacophore found in numerous natural and synthetic bioactive compounds. smolecule.com Its ability to act as a multidentate hydrogen bond donor and to engage in strong electrostatic interactions allows it to bind effectively to biological targets such as enzymes and receptors. synhet.com The side chain of the amino acid arginine, which features a guanidinium group, is frequently involved in the active sites of enzymes, where it interacts with anionic substrates like carboxylates and phosphates. smolecule.com This functionality is leveraged in drug design to mimic natural molecular recognition processes. synhet.com

Historical Context of Guanidine-Containing Compound Research

The study of guanidine dates back to 1861, when it was first isolated by Adolph Strecker through the oxidative degradation of guanine, a compound sourced from Peruvian guano. This origin is reflected in its name. Early research established its strong basic character and its relationship to urea.

Throughout the 20th century, research into guanidine derivatives uncovered a wide array of therapeutic applications. An early notable example was the investigation of guanidine and its derivatives, like decamethylenediguanidine (Synthalin), for their antihyperglycemic effects, which predated the widespread use of insulin (B600854) for diabetes. nih.gov This line of research eventually led to the development of the biguanide (B1667054) class of drugs, including the widely used antidiabetic medication metformin. Further research expanded the scope of guanidine-containing compounds to include antimalarials such as chlorguanide, and antibacterial agents like sulfaguanidine. nih.gov These historical developments cemented the guanidine scaffold as a privileged structure in the field of medicinal chemistry.

Structural Elucidation and Isomeric Considerations of N,N'-Dibutylguanidine within Guanidine Derivatives

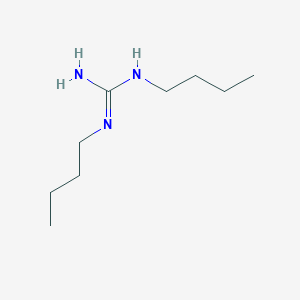

N,N'-Dibutylguanidine is a disubstituted derivative of guanidine where two butyl groups are attached to separate nitrogen atoms. Specifically, one butyl group is bonded to one of the amino nitrogens (-NH₂) and the second butyl group is attached to the other amino nitrogen, resulting in a symmetrical substitution pattern. The IUPAC name for this compound is 1,2-dibutylguanidine. synhet.com

A key structural aspect of N,N'-dibutylguanidine is the potential for isomerism within the dibutylguanidine family. The primary constitutional isomer is N,N-dibutylguanidine, where both butyl groups are attached to the same nitrogen atom. This results in an unsymmetrical structure with different chemical and physical properties compared to the N,N'-isomer. The steric hindrance and electronic environment around the basic nitrogen center differ significantly between these isomers, which can influence their reactivity and catalytic activity.

Below is a table summarizing the key identifiers for N,N'-Dibutylguanidine.

| Identifier | Value |

| IUPAC Name | 1,2-Dibutylguanidine synhet.com |

| Synonyms | N,N'-Dibutylguanidine, 1,3-Dibutylguanidine nih.gov |

| Molecular Formula | C₉H₂₁N₃ nih.gov |

| Molecular Weight | 171.28 g/mol nih.gov |

| CAS Number | 57028-96-3 synhet.com |

Overview of Current Research Trajectories and Academic Interest in N,N'-Dibutylguanidine

Current academic and industrial interest in N,N'-dibutylguanidine is primarily focused on its application in organic synthesis and its potential as a bioactive agent. Its strong basicity, combined with the steric bulk provided by the two butyl groups, makes it a useful non-nucleophilic base and catalyst in a variety of chemical reactions. smolecule.com Researchers have employed it as a catalyst for deprotonation of weakly acidic compounds, in alkylation reactions, and for ring-opening polymerizations. smolecule.com

In the field of medicinal chemistry, while specific research on N,N'-dibutylguanidine is less extensive than for other guanidine derivatives, it is recognized that substituted guanidines possess a broad range of biological activities. Studies on analogous disubstituted guanidines have explored their potential as antimicrobial, anticancer, and antiviral agents. smolecule.comnih.gov The synthesis of various N,N'-di-substituted guanidine analogs continues to be an active area of research for developing selective ligands for biological targets, such as sigma receptors and NMDA receptors, which are implicated in neurological disorders. nih.govnih.gov The research trajectory for compounds like N,N'-dibutylguanidine involves leveraging its unique base-catalysis properties and further exploring its potential pharmacological profile as part of the broader family of bioactive guanidine derivatives. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibutylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEJAEDEMWCUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=NCCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563856 | |

| Record name | N,N''-Dibutylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34331-58-3, 57028-96-3 | |

| Record name | N,N''-Dibutylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | poly(hexamethyleneguanide) hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Dibutylguanidine

Established Synthetic Pathways

The construction of the N,N'-dibutylguanidine core relies on a few robust and well-documented synthetic strategies in organic chemistry. These pathways include nucleophilic substitution reactions and, more commonly, the guanylation of primary amines like n-butylamine.

Nucleophilic substitution represents a fundamental strategy for forming C-N bonds. In the context of N,N'-dibutylguanidine synthesis, this approach would theoretically involve the reaction of a nitrogen-based nucleophile, such as butylamine (B146782), with an electrophilic carbon center that is already bonded to other nitrogen atoms. This electrophilic partner could be a derivative of urea, thiourea (B124793), or a related compound with a suitable leaving group.

For instance, a hypothetical synthesis could involve the reaction of butylamine with a derivative like 1,3-dibutyl-2-chloroformamidinium chloride. The butylamine would act as a nucleophile, displacing the chloride ion to form the final guanidinium (B1211019) salt, which can then be neutralized to N,N'-dibutylguanidine. While the principles of nucleophilic substitution are broadly applicable in organic synthesis, specific examples detailing this direct approach for N,N'-dibutylguanidine are not extensively documented in the literature, with guanylation reactions being the more prevalent route. rsc.orgnih.govresearchgate.net

Guanylation is the most common and versatile method for synthesizing substituted guanidines, including N,N'-dibutylguanidine. researchgate.netrsc.org This process involves the reaction of an amine with a guanylating agent, which is a molecule capable of transferring the guanidinyl moiety [-C(=NH)NH-] or a precursor thereof. sigmaaldrich.comresearchgate.net For the synthesis of N,N'-dibutylguanidine, n-butylamine serves as the primary amine substrate that reacts with various electrophilic guanylating reagents. researchgate.netrsc.orgsigmaaldrich.comresearchgate.net

The success of a guanylation reaction hinges on the choice of the electrophilic guanylating agent. rsc.orgrsc.org These reagents contain an electrophilic carbon atom flanked by nitrogen atoms, making it susceptible to nucleophilic attack by an amine. Common classes of these reagents include derivatives of cyanamide (B42294), isothiourea, and carbodiimides. rsc.orgnih.gov

The reaction of amines with cyanamide (H₂NCN) or its derivatives is a direct method for preparing guanidines. rsc.orgresearchgate.net In this approach, n-butylamine can react with a cyanamide source to yield N,N'-dibutylguanidine. The reaction typically requires activation, often through catalysis, to enhance the electrophilicity of the cyanamide carbon. For example, the use of Lewis acids like scandium(III) triflate has been shown to efficiently catalyze the guanylation of various amines with cyanamide under mild conditions. organic-chemistry.org The reaction proceeds by the addition of one molecule of butylamine to the nitrile group of a butylcyanamide (B8562761) intermediate (formed in situ from butylamine and cyanamide), followed by proton transfer.

| Starting Materials | Guanylating Agent | General Conditions | Product |

| n-Butylamine | Cyanamide or N-Butylcyanamide | Catalytic Lewis acid (e.g., Sc(OTf)₃) or high temperature | N,N'-Dibutylguanidine |

Isothiourea derivatives are highly effective and commonly used guanylating agents. rsc.orgresearchgate.net This method often starts with the corresponding thiourea, N,N'-dibutylthiourea, which can be synthesized from the reaction of n-butylamine with carbon disulfide. wikipedia.org The thiourea is then activated to facilitate the guanylation reaction.

There are two main strategies employing this precursor:

Desulfurization-Addition: The N,N'-dibutylthiourea is treated with a thiophilic agent, such as a heavy metal salt (e.g., HgCl₂) or other reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or Mukaiyama's reagent. lookchemmall.comresearchgate.net This in situ activation generates a highly reactive di-n-butylcarbodiimide intermediate. This intermediate is not isolated but is immediately trapped by another molecule of n-butylamine present in the reaction mixture to yield N,N'-dibutylguanidine. lookchemmall.com

S-Alkylation and Substitution: N,N'-dibutylthiourea can be alkylated on the sulfur atom, typically with methyl iodide, to form a stable N,N'-dibutyl-S-methylisothiouronium salt. researchgate.netresearchgate.net This salt is a potent electrophilic guanylating agent. Subsequent reaction with n-butylamine leads to the displacement of the methylthiol leaving group and the formation of the desired N,N'-dibutylguanidine. researchgate.netumich.edu

| Precursor | Activation/Reagent | Intermediate | Second Reactant | Product |

| N,N'-Dibutylthiourea | HgCl₂, EDCI, or Iodine rsc.org | Di-n-butylcarbodiimide | n-Butylamine | N,N'-Dibutylguanidine |

| N,N'-Dibutylthiourea | Methyl Iodide | N,N'-Dibutyl-S-methylisothiouronium iodide | n-Butylamine | N,N'-Dibutylguanidine |

Carbodiimides, with the general structure RN=C=NR, are excellent electrophiles for guanylation reactions. rsc.org The synthesis of N,N'-dibutylguanidine can be achieved through the direct addition of n-butylamine to a carbodiimide (B86325). A particularly straightforward approach involves the reaction of n-butylamine with di-n-butylcarbodiimide. The nucleophilic nitrogen of the amine attacks the central carbon of the carbodiimide, leading to the formation of the symmetrically substituted guanidine (B92328) after a proton transfer. wikipedia.org

This method is highly efficient and atom-economical. While di-n-butylcarbodiimide is less common than reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), the principle remains the same. wikipedia.orgornl.gov The reaction of DCC with primary amines to form N,N'-dicyclohexyl-N''-alkylguanidines is a well-established procedure that serves as a model for this synthetic strategy. ornl.gov

| Carbodiimide Reagent | Amine Substrate | General Conditions | Product |

| Di-n-butylcarbodiimide | n-Butylamine | Anhydrous solvent (e.g., THF, CH₂Cl₂) | N,N'-Dibutylguanidine |

| N,N'-Dicyclohexylcarbodiimide (DCC) | n-Butylamine | Anhydrous solvent (e.g., THF, CH₂Cl₂) | N-Butyl-N',N''-dicyclohexylguanidine |

Guanylation Reactions of Amines for N,N'-Dibutylguanidine Synthesis

Utilization of Electrophilic Guanylating Reagents

Aminoiminomethane Sulfonic Acid as a Guanylating Agent

While a versatile compound, detailed research findings specifically documenting the use of aminoiminomethane sulfonic acid for the direct synthesis of N,N'-dibutylguanidine were not prominent in the reviewed literature. However, the general principle of using such guanylating agents involves the reaction of an amine with the agent to transfer the aminoiminomethane group. These reagents are part of a broader class of compounds used to introduce the guanidine functional group onto a primary or secondary amine. The selection of a particular guanylating agent often depends on factors like substrate scope, reaction conditions, and the stability of protecting groups. nih.gov

Mechanistic Investigations of Guanylation Reactions

The catalytic guanylation of amines with carbodiimides is a key atom-economical method for synthesizing guanidines. acs.orgresearchgate.net Mechanistic studies have categorized the reaction pathways into four main types:

[2+2]-cycloaddition/protonation : This pathway involves the formation of a four-membered ring intermediate.

Insertion/protonation : The catalyst inserts into the N-H bond of the amine, followed by reaction with the carbodiimide.

Activation of carbodiimide/nucleophilic addition/intramolecular protonation : The catalyst activates the carbodiimide, making it more susceptible to nucleophilic attack by the amine.

Protonation/nucleophilic addition/disassociation : An initial protonation event facilitates the subsequent nucleophilic attack. researchgate.net

Since 2003, extensive research has led to the development of over 40 different catalysts, including transition metals, main-group metals, and rare-earth metals, for these reactions. researchgate.net For instance, diethylzinc (B1219324) (ZnEt2) has been used as a cheap and commercially available catalyst. The mechanism involves the formation of a zinc alkyl-amido species, which then inserts a carbodiimide molecule into the Zn-N bond. Subsequent nucleophilic addition to the carbodiimide and protonolysis by the amine yields the final guanidine product. nih.gov Understanding these mechanisms is crucial for the development of more efficient and selective catalysts for synthesizing a wide array of substituted guanidines. researchgate.net

Novel and Efficient Synthetic Protocols for N,N'-Dibutylguanidine

Phase-Transfer Catalyzed Alkylation Methods for Guanidine Derivatives

Phase-transfer catalysis (PTC) has emerged as a powerful and convenient method for the alkylation of protected guanidines, offering a practical route to highly functionalized derivatives like N,N'-dibutylguanidine. acs.orgacs.org This technique is particularly useful for reactions occurring in heterogeneous systems of two immiscible liquid phases. theaic.org

The protocol typically involves the deprotonation of an N-H bond on a carbamate-protected guanidine using a base, such as potassium hydroxide (B78521), in a biphasic system (e.g., water and dichloromethane). acs.org A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) iodide (TBAI) or tetrabutylammonium bromide (TBAB), facilitates the transfer of the guanidinate anion from the aqueous phase to the organic phase. acs.orgtheaic.org In the organic phase, the anion reacts with an alkylating agent (e.g., butyl bromide) to yield the N-alkylated product. acs.org

This method is operationally straightforward, scalable, and avoids the need for strong, hazardous bases like sodium hydride or expensive anhydrous solvents. acs.orgacsgcipr.org The reaction is tolerant of a wide range of functional groups on both the guanidine and the alkyl halide. acs.org

| Parameter | Description | Reference |

| Catalyst | Tetrabutylammonium salts (e.g., TBAI, TBAB) | acs.orgtheaic.org |

| Base | Inorganic bases (e.g., KOH, NaOH) | acs.orgacsgcipr.org |

| Solvent System | Biphasic (e.g., H₂O/CH₂Cl₂) | acs.org |

| Advantages | Mild conditions, high yields, scalability, functional group tolerance, enhanced safety | acs.orgacs.orgacsgcipr.org |

Development of Convenient Protocols for Highly Functionalized Guanidines

The development of convenient synthetic protocols is crucial for accessing highly functionalized guanidines for various applications. The phase-transfer catalyzed alkylation described above is a prime example of such a protocol. acs.orgacs.org Its convenience stems from its operational simplicity, mild reaction conditions, and the ease of product purification, which often only requires a simple aqueous workup and filtration. acs.org

Another convenient approach is the one-pot, three-component synthesis. This strategy combines the guanylation of an amine with a thiourea derivative and the subsequent phase-transfer catalyzed alkylation in a single reaction vessel. This streamlines the synthetic process, saving time and resources by avoiding the isolation of intermediate products. acs.org For example, a protected thiourea can be reacted with an amine in the presence of a coupling agent like EDCI, followed by the addition of a base, a phase-transfer catalyst, and an alkyl halide to yield the fully substituted guanidine. acs.org

These protocols provide versatile and efficient alternatives to traditional methods, which often require multiple protection-deprotection steps or the use of harsh reagents. nih.govuea.ac.uktandfonline.com

Atom-Economical Catalytic Methodologies in Guanidine Synthesis

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. wikipedia.orgjk-sci.com Catalytic reactions are inherently suited to this principle. The catalytic guanylation of amines with carbodiimides is a notable example of a straightforward and atom-economical route to prepare multisubstituted guanidines. acs.orgresearchgate.net

In this process, an amine adds across the C=N double bond of a carbodiimide, with a catalyst facilitating the N-H bond activation. acs.org

Amine + Carbodiimide → (Catalyst) → Guanidine

Synthesis of N,N'-Dibutylguanidine Derivatives

The synthesis of substituted guanidines is a significant area of organic chemistry, driven by the diverse biological and industrial applications of these compounds. Methodologies for preparing derivatives of N,N'-dibutylguanidine, such as those bearing cyano or sulfonyl substituents at the N'' position, often involve multi-component reactions or the sequential addition of substituents to a guanidinyl core. These approaches allow for the controlled construction of complex guanidine structures.

Synthetic Routes to Cyano-Substituted Guanidine Derivatives (e.g., N,N'-Dibutyl-N''-cyanoguanidine)

The introduction of a cyano group at the N'' position of a guanidine core creates N''-cyanoguanidines, a class of compounds utilized as synthetic intermediates and studied for their unique chemical properties. The synthesis of N,N'-dialkyl-N''-cyanoguanidines can be approached through several established routes, most notably through the reaction of dialkylamines with a source of dicyanamide (B8802431).

One of the most direct methods for the preparation of substituted cyanoguanidines involves the reaction between an amine and sodium dicyanamide in an acidic environment. nih.gov This approach is versatile, accommodating a wide range of primary and secondary amines. For the synthesis of N,N'-dibutyl-N''-cyanoguanidine, dibutylamine (B89481) hydrochloride would be heated with sodium dicyanamide, typically in a solvent such as butanol. nih.gov Alternatively, the free dibutylamine can be reacted in an aqueous acidic medium. nih.gov The reaction proceeds by the addition of the secondary amine to one of the nitrile groups of the dicyanamide anion.

Another well-established pathway to N''-cyanoguanidines begins with a corresponding thiourea precursor. researchgate.net This two-step process first involves the synthesis of N,N'-dibutylthiourea from dibutylamine and a thiocarbonyl source. The resulting thiourea is then converted into the N''-cyanoguanidine. This conversion is typically achieved by activating the thiourea to form a carbodiimide intermediate, which then reacts with cyanamide. researchgate.net Modern variations may employ water-soluble carbodiimides to facilitate the reaction. researchgate.net

A general scheme for the synthesis from sodium dicyanimide is presented below, based on methodologies described for similar amines. google.com

Reaction Scheme 1: Synthesis of N,N'-Dibutyl-N''-cyanoguanidine

The table below outlines generalized reaction conditions for this type of synthesis, extrapolated from procedures for other alkylamines. nih.govgoogle.com

| Parameter | Condition | Purpose |

| Reactants | Dibutylamine (or its hydrochloride salt), Sodium Dicyanamide | Primary starting materials |

| Solvent | Butanol, Water, or other high-boiling polar solvents | To dissolve reactants and facilitate reaction |

| Temperature | 75 - 125 °C | To provide activation energy for the reaction |

| pH | Acidic to Neutral (pH 7-8.5) | To facilitate the addition of the amine to the cyano group |

| Reaction Time | 2 - 6 hours | Duration required for significant product formation |

Synthesis of Sulfonyl-Substituted Guanidine Derivatives (e.g., Dibutyl-N''-phenylsulfonyl-guanidin)

N-Sulfonylguanidines are an important class of compounds, often explored for their potential applications in medicinal chemistry and as protecting groups in organic synthesis. The synthesis of N,N'-dibutyl-N''-phenylsulfonylguanidine can be accomplished through modern catalytic methods or classical condensation reactions.

A prominent strategy for constructing N-sulfonylguanidines involves the reaction of a sulfonamide with a carbodiimide. In this approach, N,N'-dibutylcarbodiimide would serve as the guanidine backbone precursor. The reaction with benzenesulfonamide, often catalyzed by a copper salt or performed under thermal conditions, leads to the direct formation of the N''-phenylsulfonylguanidine product. The reaction mechanism involves the nucleophilic attack of the sulfonamide nitrogen on the central carbon of the carbodiimide.

More advanced and efficient methods rely on multi-component reactions. One such approach is a rhodium-catalyzed tandem coupling of a sulfonamide, an isonitrile, and an amine. researchgate.net Another metal-free, three-component system reacts isocyanides, amines, and a tosyl-protected sodium salt of N-haloamine (TsNXNa, where X is Cl or Br) to yield N-sulfonyl guanidines via an isolable carbodiimide intermediate. researchgate.net A cobalt-catalyzed cascade reaction using sulfonyl azides has also been reported as a novel route to this class of compounds. rsc.org

A recently developed methodology involves the use of N-fluorosulfonyl guanidine, which can be prepared from guanidine hydrochloride and sulfuryl fluoride (B91410) (SO₂F₂). nih.govacs.org This stable reagent reacts effectively with various amines, including dibutylamine, to furnish N-guanyl sulfamides, providing a streamlined pathway to sulfonyl-substituted guanidines. nih.govacs.org

Reaction Scheme 2: Synthesis via Carbodiimide Route

The table below summarizes typical conditions for the synthesis of N-sulfonylguanidines using a multi-component approach. researchgate.net

| Parameter | Condition | Purpose |

| Reactants | Benzenesulfonamide, Dibutylamine, Isocyanide (e.g., tert-butyl isocyanide) | The three components for building the final molecule |

| Catalyst | Rhodium complex (e.g., [Rh(COD)Cl]₂) or Cobalt complex | To facilitate the coupling reaction |

| Promoter/Oxidant | Iodobenzene diacetate | To promote the presumed in-situ formation of key intermediates |

| Solvent | Dichloromethane (CH₂Cl₂) or similar chlorinated solvents | To provide a suitable reaction medium |

| Temperature | 40 - 60 °C | Mild heating to promote the reaction without decomposition |

| Reaction Time | 6 - 12 hours | Typical duration for completion of the catalytic cycle |

Reactivity and Mechanistic Studies of N,n Dibutylguanidine

Fundamental Reactivity Patterns

Proton Accepting Capabilities and Organosuperbasicity

N,N'-Dibutylguanidine belongs to the class of guanidines, which are recognized as some of the strongest neutral organic bases, often termed organosuperbases. The exceptional basicity of guanidines stems from the resonance stabilization of the corresponding protonated form, the guanidinium (B1211019) cation. Upon protonation, the positive charge is delocalized over the central carbon and the three nitrogen atoms, leading to a highly stable conjugate acid. This stability significantly drives the equilibrium towards the protonated state, resulting in a high proton affinity.

Table 1: Comparative Basicity of Selected Nitrogenous Bases

| Compound | pKa of Conjugate Acid (in Acetonitrile) | Class |

|---|---|---|

| Ammonia | 16.47 | Amine |

| Aniline | 10.62 | Arylamine |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 24.3 | Amidine |

| 1,1,3,3-Tetramethylguanidine (B143053) (TMG) | 23.3 | Guanidine (B92328) |

| N,N'-Dibutylguanidine | Estimated to be > 23 | Guanidine |

Note: The pKa value for N,N'-dibutylguanidine is an estimation based on the known effects of alkyl substitution on guanidine basicity.

Interactions with Electrophilic Species

The high electron density on the nitrogen atoms of N,N'-dibutylguanidine not only accounts for its basicity but also renders it a potent nucleophile. This nucleophilicity allows it to readily interact with a variety of electrophilic species.

Common reactions involving guanidines as nucleophiles include Michael additions to α,β-unsaturated compounds. In these reactions, the guanidine adds to the β-carbon of the Michael acceptor, forming a new carbon-nitrogen bond. Similarly, guanidines can participate in Henry and aza-Henry reactions by acting as a base to deprotonate the nitroalkane, generating a nitronate anion which then attacks a carbonyl compound or an imine.

Furthermore, the nucleophilic character of N,N'-dibutylguanidine allows it to react with alkyl halides in substitution reactions and with other electrophilic reagents such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and maleic anhydride, often leading to the formation of heterocyclic structures. The course of these reactions can sometimes be influenced by the reaction conditions and the nature of the electrophile, potentially leading to aza-Michael addition products.

Role in Specific Organic Reaction Mechanisms

Investigations into Diels-Alder Cycloadditions

The high basicity of guanidines can present a challenge in their application as catalysts for Diels-Alder reactions, as they have a tendency to promote aza-Michael additions with dienophiles. However, the protonated form, the guanidinium cation, can circumvent this issue. By using the guanidinium salt, the nucleophilicity of the guanidine is masked, preventing the undesired side reactions.

While the direct use of simple acyclic guanidines like N,N'-dibutylguanidine as catalysts in standard Diels-Alder reactions is not extensively documented, the broader class of guanidine derivatives has shown promise. Chiral bis-guanidine catalysts have been successfully employed in Inverse-Electron-Demand Hetero-Diels-Alder reactions. This suggests that with appropriate structural modifications, guanidines can indeed serve as effective catalysts in cycloaddition reactions, likely by activating one of the components through hydrogen bonding or by acting as a Brønsted base. The role of the guanidinium cation in these catalytic cycles is often to stabilize transition states through hydrogen bonding interactions.

Participation in Carbonylation Reactions (as related guanidinium cations)

Guanidinium-related species have been shown to participate in carbonylation reactions. Specifically, a one-pot multicomponent reaction has been developed for the synthesis of N-acylguanidines. This process involves the palladium(0)-catalyzed carbonylative coupling of cyanamide (B42294) with aryl iodides or bromides to form an N-cyanobenzamide intermediate. This intermediate is then subjected to amination, where a primary or secondary amine adds to the cyanamide moiety to form the corresponding N-acylguanidine. This reaction demonstrates the involvement of a guanidine precursor in a carbonylation cascade, highlighting the utility of this chemistry in constructing complex guanidine-containing molecules. While not a direct catalytic role for a pre-formed N,N'-dibutylguanidinium cation, it illustrates the integration of the guanidine framework within carbonylation methodologies.

Influence on Carbon Dioxide Cycloadditions (as related guanidinium cations)

The cycloaddition of carbon dioxide to epoxides to form cyclic carbonates is a reaction of significant industrial and environmental interest. In this context, guanidinium salts have emerged as highly effective single-component catalysts.

Specifically, guanidinium iodide salts have demonstrated excellent catalytic activity for the fixation of CO2 with epoxides under mild conditions, such as low CO2 pressure and moderate temperatures. The catalytic mechanism is believed to involve the guanidinium cation acting as a Lewis acid to activate the epoxide, making it more susceptible to nucleophilic attack. The iodide anion then acts as the nucleophile, opening the epoxide ring. This is followed by the insertion of carbon dioxide and subsequent ring-closure to yield the cyclic carbonate and regenerate the catalyst. The presence of both the cationic guanidinium moiety and a nucleophilic anion within the same salt makes these compounds efficient "single-component" catalysts for this transformation. The butyl groups on the guanidinium cation would enhance its solubility in organic media, which is advantageous for homogeneous catalysis.

Table 2: Summary of N,N'-Dibutylguanidine's Role in Organic Reactions

| Reaction Type | Role of Guanidine/Guanidinium | Mechanistic Aspect |

|---|---|---|

| Proton Abstraction | Organosuperbase | Formation of a resonance-stabilized guanidinium cation. |

| Nucleophilic Addition | Nucleophile | Attack on electrophilic centers such as Michael acceptors and carbonyls. |

| Diels-Alder Cycloaddition | Potential Catalyst | Protonation prevents aza-Michael side reactions; activation via hydrogen bonding. |

| Carbonylation | Reagent Precursor | Formation of N-acylguanidines via a palladium-catalyzed cascade. |

Applications in Hydrogenation Catalysis (as related guanidinium ligands)

Guanidines and their derivatives are recognized for their strong basicity and excellent N-donor ligand properties, which allow them to coordinate with various metals. researchgate.net The electronic and steric characteristics of their metal complexes can be fine-tuned by introducing different substituents, which in turn regulates their catalytic activity. researchgate.netsemanticscholar.org This versatility has led to the exploration of guanidine-type ligands in a range of metal-catalyzed reactions, including hydrogenation. researchgate.netrsc.org

Bifunctional catalysts combining a transition metal complex with a guanidine unit have shown promise in controlling selectivity in catalytic reactions. chemrxiv.org For instance, a copper(I)/N-heterocyclic carbene (NHC) complex equipped with a guanidine unit demonstrated the ability to catalyze the hydrogenation of carboxylic esters to alcohols. chemrxiv.org It is hypothesized that the guanidine, upon protonation, acts as a hydrogen-bond donor, which helps to position the ester near the hydride nucleophile and electronically activates the ester towards nucleophilic attack. chemrxiv.org Chiral bifunctional NHC/guanidine ligands have also been synthesized and are being explored for their potential in asymmetric catalysis. chemrxiv.org

While guanidines are versatile, their application as ligands in combination with transition metals for catalysis is an area with significant potential for further development. semanticscholar.orgrsc.org The catalytic activities of metal-guanidinate complexes, the anionic counterpart of guanidine, are also of great interest to chemists. rsc.org

Below is a table summarizing the application of related guanidinium ligands in hydrogenation catalysis:

| Catalyst System | Substrate Type | Role of Guanidinium Ligand | Reference |

| Copper(I)/NHC-Guanidine | Carboxylic Esters | Hydrogen-bond donor, electronic activation | chemrxiv.org |

| Chiral NHC/Guanidine Ligands | Ketones | Asymmetric induction | chemrxiv.org |

| Metal-Guanidinate Complexes | Various | Ligand for metal center | rsc.org |

Intermolecular Interactions and Complex Formation

Hydrogen Bonding Networks in Chemical and Biological Systems

The guanidinium group is a well-known motif for forming strong hydrogen bonds, a characteristic that is fundamental to its role in both chemical and biological systems. nih.govnih.gov In biological contexts, the guanidinium side chain of the amino acid arginine is crucial for the fixation of various substrates in several enzymes. nih.gov This ability to form stable hydrogen bonds allows guanidines to act as organocatalysts in various reactions. nih.gov

In the solid state, guanidinium cations readily form extensive hydrogen-bonding networks with suitable anions. nih.govresearchgate.net Computational studies using density-functional theory have been employed to understand and quantify these networks in molecular crystals like guanidine. nih.gov The dimensionality of these hydrogen bond networks, whether they are one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D), can significantly influence the physical properties of the resulting crystals. nih.gov For instance, a 3D hydrogen bond network can lead to a significant increase in mechanical stiffness compared to a 2D layered structure. nih.gov The formation of these networks is not limited to simple anions; guanidinium can form hydrogen bonds with more complex molecules, leading to the formation of co-crystals.

The table below illustrates the diverse hydrogen bonding interactions of the guanidinium group:

| System Type | Interacting Partner | Resulting Structure/Function | Reference |

| Biological | Enzyme Substrates | Substrate binding and orientation | nih.gov |

| Chemical (Crystal) | Anions (e.g., oxalate) | Grid-like hydrogen-bonding networks | researchgate.net |

| Chemical (Crystal) | Other molecules | Co-crystal formation | nih.gov |

| Materials Science | Peptide crystals | Modulation of physical properties | nih.gov |

Ligand Binding Studies, including Sigma Brain Receptors

Sigma (σ) receptors are a unique class of proteins expressed in the central nervous system and other parts of the body. nih.gov Initially thought to be a type of opioid or phencyclidine (PCP) receptor, they are now recognized as distinct binding sites. nih.gov Two subtypes, σ₁ and σ₂, have been pharmacologically distinguished. nih.gov The σ₁ receptor has been cloned and characterized, while the σ₂ receptor has not yet been cloned. nih.gov

Various compounds, including some neuroleptics and psychostimulants, have been shown to bind to sigma receptors. nih.gov Guanidine derivatives are among the classes of ligands that interact with these receptors. For instance, 1,3-di-o-tolylguanidine (B1662265) (DTG) is a well-known sigma receptor ligand. The study of how different ligands bind to sigma receptor subtypes is crucial for understanding their physiological roles and for the development of new therapeutic agents. nih.govnih.gov

The binding affinities of ligands for sigma receptors are typically determined through radioligand binding assays. The data in the table below provides a general idea of the binding affinities of guanidine-type ligands at sigma receptors, though specific values for N,N'-dibutylguanidine were not found in the provided search results.

| Receptor Subtype | Typical Ligand Type | General Affinity Range (Ki) | Reference |

| Sigma-1 (σ₁) | Guanidine derivatives | nM to µM | nih.gov |

| Sigma-2 (σ₂) | Guanidine derivatives | nM to µM | nih.gov |

Formation of Ionic Liquids and Their Chemical Behavior

Ionic liquids (ILs) are salts with melting points below 100 °C, composed of organic cations and either organic or inorganic anions. mdpi.comnih.gov They possess a range of desirable properties, including low vapor pressure, high thermal stability, and the ability to dissolve a wide variety of substances. mdpi.comsolvionic.com The physicochemical properties of an ionic liquid can be tuned by changing the cation and/or anion. solvionic.com

Guanidinium-based cations are one of the many types of organic cations used to form ionic liquids. researchgate.net Protic ionic liquids (PILs) can be synthesized through a simple acid-base neutralization reaction between a Brønsted acid and a Brønsted base. researchgate.net For example, N-butylguanidinium bis(trifluoromethylsulfonyl)imide, a room temperature protic ionic liquid, has been synthesized by this method. researchgate.net

The choice of anion significantly influences the properties of the resulting ionic liquid. For instance, ILs with halide or trifluoroacetate (B77799) anions are generally water-soluble, while those with hexafluorophosphate (B91526) or bis(trifluoromethanesulfonyl)imide anions are typically hydrophobic. solvionic.com The properties of guanidinium-based ionic liquids, such as density, viscosity, and melting point, have been the subject of comparative studies. researchgate.net

The table below provides examples of guanidinium-based ionic liquids and their constituent ions.

| Cation | Anion | Abbreviation | Reference |

| N-Butylguanidinium | Bis(trifluoromethylsulfonyl)imide | [BGua][TFSI] | researchgate.net |

| N-Butylguanidinium | Tetrafluoroborate | [BGua][BF4] | researchgate.net |

| Guanidinium | Nitrate | [Gua][NO3] | researchgate.net |

| Guanidinium | Perchlorate | [Gua][ClO4] | researchgate.net |

Advanced Applications of N,n Dibutylguanidine in Chemical Research

Catalysis and Organocatalysis

N,N'-Dibutylguanidine and related guanidine (B92328) compounds are versatile tools in catalysis, acting as powerful Brønsted bases, hydrogen-bond donors, and ligands for metal complexes. Their utility spans a wide range of chemical transformations, where they can activate substrates through proton transfer or coordinate to metal centers to modulate their catalytic activity.

Guanidines are classified as superbases, meaning they are stronger bases than the hydroxide (B78521) ion. Their high basicity, coupled with low nucleophilicity, makes them excellent organocatalysts. The non-nucleophilic nature is often a result of steric hindrance around the basic nitrogen centers, which prevents the molecule from participating in unwanted side reactions like nucleophilic substitution. Sterically hindered guanidines, such as those with bulky alkyl substituents, are particularly effective as strong yet non-nucleophilic bases. This allows them to deprotonate very weakly acidic substrates to generate reactive intermediates without interfering with electrophilic centers in the reaction.

The catalytic cycle in many guanidine-catalyzed reactions involves the transfer of a proton from a substrate to the guanidine, creating a highly stabilized guanidinium (B1211019) cation and an activated substrate anion. This ion pair is often held together by strong hydrogen bonds, which can influence the stereochemical outcome of the reaction.

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, N,N'-dibutylguanidine derivatives have demonstrated significant utility. They can function either as metal-free organocatalysts or as crucial components of larger catalyst systems, such as ligands that modify the behavior of transition metals.

A notable application of guanidine derivatives is in the formation of task-specific ionic liquids for transition metal catalysis. Ionic liquids are salts that are liquid at low temperatures (<100 °C) and can serve as alternative solvents or catalyst carriers. A series of novel cobalt carbonyl ionic liquids have been synthesized using 1,1,3,3-tetra-alkyl-guanidinium cations, including a dibutyl variant, [1,1-dimethyl-3,3-dibutylguanidinium][Co(CO)4]. These compounds exhibit high thermal and chemical stability and have been investigated as catalysts for the carbonylation of epoxides. The guanidinium cation plays a crucial role in the properties and catalytic performance of these ionic liquids. In the carbonylation of epoxides, these catalysts showed high activity and could be reused multiple times without a significant loss in conversion or selectivity.

| Catalyst | Guanidinium Cation | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 3a | [1,1-dimethyl-3,3-diethylguanidinium] | >99 | 98 |

| 3b | [1,1-dimethyl-3,3-dibutylguanidinium] | 98 | 97 |

| 3c | [1,1-dimethyl-3,3-tetramethyleneguanidinium] | 96 | 95 |

| 3d | [1,1-dimethyl-3,3-pentamethyleneguanidinium] | 95 | 94 |

This table presents comparative data on the catalytic performance of various guanidinium-based cobalt carbonyl ionic liquids. The data is illustrative, based on findings that show high conversion and selectivity for this class of catalysts.

The design of guanidine-derived catalysts allows for fine-tuning of their chemical and physical properties. By altering the substituents on the nitrogen atoms, researchers can modify the catalyst's basicity, steric bulk, solubility, and chirality. For instance, the butyl groups in N,N'-dibutylguanidine enhance its solubility in nonpolar organic solvents. The development of photoswitchable guanidine catalysts represents an advanced design strategy. In one example, an azobenzene (B91143) moiety was incorporated into the guanidine structure, allowing the catalyst's activity in the ring-opening polymerization of rac-lactide to be controlled by light. This demonstrates the modularity of the guanidine scaffold, which enables the integration of functional units to create catalysts with externally controllable properties.

Understanding the relationship between a catalyst's structure and its activity is fundamental to designing more efficient catalysts. For guanidine derivatives, structure-activity relationship (SAR) studies explore how changes in the substitution pattern affect performance. For example, studies on iron(II) complexes with bisguanidine ligands used for the ring-opening polymerization of polylactide have helped to explain the stability and activity of these catalysts.

In a different context, the effect of varying alkyl substituents on the guanidine core has been shown to significantly impact biological activity. A study on the evoked release of [3H]norepinephrine from spleen strips revealed a clear SAR. Guanidine, methylguanidine, and N,N-dimethylguanidine enhanced the release, whereas N,N'-dimethylguanidine and propylguanidine (B1199440) were inactive. This highlights that not only the presence of alkyl groups but also their specific placement (N,N- vs. N,N'-disubstitution) is critical for activity. These principles are directly applicable to catalysis, where the precise arrangement of substituents like the butyl groups in N,N'-dibutylguanidine dictates the steric environment and accessibility of the basic site, thereby influencing its catalytic efficacy.

| Compound | Substitution Pattern | Effect on Release |

|---|---|---|

| Guanidine | Unsubstituted | Enhanced |

| Methylguanidine | N-monosubstituted | Enhanced |

| N,N-Dimethylguanidine | N,N-disubstituted | Enhanced |

| N,N'-Dimethylguanidine | N,N'-disubstituted | No effect |

| Propylguanidine | N-monosubstituted (larger group) | No effect |

This table illustrates the principle of structure-activity relationships using data from a pharmacological study on guanidine derivatives. The findings demonstrate how the size and position of alkyl groups determine the compound's activity.

While N,N'-dibutylguanidine is an achiral molecule, the guanidine scaffold is a cornerstone in the development of chiral organocatalysts for asymmetric synthesis. By introducing chirality into the structure, typically by using chiral amines in their synthesis, researchers have created a powerful class of catalysts that can control the stereochemical outcome of a reaction.

Chiral guanidines have been successfully employed in numerous asymmetric transformations, including Michael additions, Mannich reactions, and aza-Henry reactions. The catalytic mechanism often involves a dual activation model. The guanidine acts as a Brønsted base to deprotonate one of the reactants, while the resulting protonated chiral guanidinium ion forms a hydrogen-bonded complex with the other reactant. This organized, chiral environment in the transition state directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other. The development of structurally diverse chiral guanidine catalysts—including acyclic, monocyclic, and bicyclic variants—has enabled the synthesis of valuable molecules with high efficiency and stereoselectivity.

Role in Homogeneous Catalysis

Reagents in Complex Molecule Synthesis

N,N'-Dibutylguanidine has emerged as a versatile reagent in the synthesis of complex organic molecules, offering unique reactivity for the introduction of the guanidinyl moiety and facilitating the construction of intricate molecular architectures.

Guanylation of Primary Amines for Functionalization

The introduction of a guanidine group onto a primary amine, a process known as guanylation, is a key strategy for the functionalization of molecules in the synthesis of complex natural products and their analogs. While various guanylating agents are employed, the fundamental transformation involves the reaction of a primary amine with a guanidinylating reagent to form a guanidine. This functional group can significantly alter the biological activity and physicochemical properties of a molecule.

Direct guanidinylation protocols offer an effective method for adding terminal guanidines to primary amines. This approach has been successfully utilized in the total synthesis of biologically active marine alkaloids. The choice of protecting groups on the guanylating agent is crucial as it dictates the chemical conditions the protected guanidine can withstand during subsequent synthetic steps.

Utility in the Synthesis of Nitrogen-Containing Organic Compounds

Nitrogen-containing compounds are fundamental in medicinal chemistry and materials science. Guanidines, including N,N'-dibutylguanidine, are an important class of these compounds and are integral to the structure of many biologically active molecules. The synthesis of substituted guanidines is a key area of research, with various methods developed for their preparation.

The synthesis of N,N'-disubstituted guanidines can be achieved through several synthetic routes. One common approach involves the reaction of a primary amine with a carbodiimide (B86325). Another method is the reaction of an amine with a pre-formed guanylating agent. The specific substitution pattern on the guanidine nitrogen atoms can be tailored by selecting the appropriate starting materials, allowing for the synthesis of a diverse range of guanidine derivatives with varied properties and applications.

Facilitation of Carbon-Carbon Bond Formation Reactions

While guanidines as a class of organic bases are known to catalyze various carbon-carbon bond-forming reactions, such as the Henry, Michael, and aldol (B89426) reactions, the specific role of N,N'-dibutylguanidine in these transformations is not extensively documented in the reviewed scientific literature. These reactions are fundamental in organic synthesis for the construction of the carbon skeletons of complex molecules. The catalytic activity of guanidines in these reactions is attributed to their basicity, which allows for the deprotonation of carbon acids to generate nucleophilic intermediates.

Medicinal Chemistry and Biological Research

The guanidine moiety is a key pharmacophore in a multitude of biologically active compounds. The investigation of guanidine-core small molecules, including derivatives of N,N'-dibutylguanidine, is an active area of research in medicinal chemistry.

Investigation of Antimicrobial Activity of Guanidine-Core Small Molecules

Guanidine-containing compounds have demonstrated promising antibacterial and antifungal properties. The introduction of a guanidinium group into a molecule can enhance its ability to cross biological barriers, which can lead to improved antimicrobial efficacy. The flexible structure of the guanidine moiety and the presence of three nitrogen atoms contribute to its ability to interact with biological targets.

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives containing the guanidine core have been evaluated for their activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative strains. The antibacterial activity is influenced by the nature of the substituents on the guanidine nitrogen atoms. Lipophilic side chains can play a key role in the antibacterial profile of lipoguanidines.

The mechanism of antimicrobial action for some guanidinium compounds involves interaction with the bacterial cell membrane. The positively charged guanidinium group can interact with negatively charged components of the bacterial cell surface, such as phosphates in the cell membrane, leading to disruption of membrane integrity and subsequent cell death. rsc.org

Below is a table summarizing the minimum inhibitory concentrations (MICs) of selected guanidine derivatives against various bacterial strains, illustrating their efficacy.

| Compound | Bacterial Strain | Gram Type | MIC (µg/mL) |

| Lipoguanidine 5a | Acinetobacter baumannii | Gram-Negative | 8–16 |

| Lipoguanidine 5b | Klebsiella pneumoniae | Gram-Negative | 8–16 |

| Lipoguanidine 5c | Escherichia coli | Gram-Negative | 8–16 |

| Lipoguanidine 5d | Staphylococcus aureus | Gram-Positive | 2–8 |

| Lipoguanidine 5j | Enterococcus faecalis | Gram-Positive | 2–8 |

Another study on dicationic bisguanidine-arylfuran derivatives demonstrated their potency against Gram-negative bacteria, including multidrug-resistant isolates. The table below shows the efficacy of a lead compound and its derivatives.

| Compound | Bacterial Strain | Gram Type | EC₅₀ (µM) |

| Derivative 4 | Pectobacterium carotovorum | Gram-Negative | ~28.5 |

| Derivative 6 | Pseudomonas putida | Gram-Negative | ~14.4 |

| Derivative 4 | Pseudomonas caledonica | Gram-Negative | 8.2 |

| Derivative 4 | Bacillus subtilis | Gram-Positive | 8.5 (EC₉₀) |

Mechanisms of Modulation of Drug Resistance

The emergence of multidrug resistance (MDR) in cancer cells is a significant barrier to effective chemotherapy. mdpi.com One of the primary mechanisms behind MDR is the increased efflux of therapeutic agents from the cell, mediated by transporter proteins. mdpi.com Guanidinium-rich molecular transporters have been investigated as a strategy to bypass this resistance. By conjugating a drug to a guanidinium-rich transporter, the new conjugate can utilize a different cellular entry mechanism, potentially avoiding recognition by efflux pumps. mdpi.com

Several mechanisms contribute to drug resistance, including:

Decreased intracellular drug accumulation: This can be due to reduced drug uptake or increased drug efflux. mdpi.com

Altered drug metabolism: Cancer cells can develop resistance by either inactivating the drug or failing to activate a prodrug to its cytotoxic form. mdpi.com

Changes in drug targets: Modifications in the molecular target of a drug can reduce its efficacy. mdpi.com

Guanidinium-based transporters can modulate drug resistance by ensuring that the therapeutic agent reaches its intracellular target at a sufficient concentration. This is particularly relevant for overcoming resistance mediated by efflux pumps like P-glycoprotein. mdpi.com While direct studies on N,N'-dibutylguanidine's role in modulating drug resistance are not extensively documented in the provided search results, the broader class of guanidinium compounds shows promise in this area.

Research on Efflux Pump Inhibition

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including chemotherapeutic drugs, out of the cell, thereby reducing their intracellular concentration and efficacy. nih.gov The inhibition of these pumps is a key strategy to combat multidrug resistance. While specific research on N,N'-dibutylguanidine as a direct efflux pump inhibitor is not detailed in the provided search results, the role of guanidinium-containing molecules in circumventing efflux mechanisms is a subject of study.

One of the most well-characterized efflux pump systems in Gram-negative bacteria is the AcrAB-TolC complex. nih.gov Inhibitors of this system, such as the peptidomimetic Phe-Arg-β-naphthylamide (PAβN), have been shown to potentiate the activity of antibiotics. nih.govmdpi.com The development of efflux pump inhibitors (EPIs) is a promising approach to restore the efficacy of existing antibiotics and chemotherapeutics. nih.gov

Guanidinium-rich transporters can be designed to evade efflux pump recognition, thereby ensuring the intracellular delivery of their cargo. youtube.com This approach does not directly inhibit the pump but rather bypasses its activity. The design of potent and non-toxic EPIs remains an active area of research, with various chemical scaffolds being explored.

Exploration of Antiviral Properties of Guanidine Derivatives

Guanidine and its derivatives have been shown to possess antiviral activity against a range of viruses. nih.gov Early studies identified that soluble guanidine salts can inhibit the replication of poliovirus and other enteroviruses in cell cultures. nih.gov This discovery highlighted the potential of the guanidinium group as a pharmacophore for the development of antiviral agents.

While these early guanidine-based compounds were found to be too toxic for human use, they validated the approach of using cell culture screening to identify potential antiviral drugs. nih.gov The mechanism of action for the antiviral effect of guanidine is not fully elucidated in the provided context but is an area of ongoing research.

More recent research has continued to explore the antiviral potential of various guanidine derivatives against different viral targets. nih.gov However, specific studies detailing the antiviral properties of N,N'-dibutylguanidine were not found in the provided search results.

Research into Anticancer Potential and Mechanisms

Several studies have investigated the anticancer properties of guanidine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms. youtube.com

One area of research has focused on guanidinium-functionalized amphiphilic random copolymers. In a study investigating such copolymers, a monomer containing a Boc-protected butyl guanidine group (MTC-OBu-BocGua) was used. The resulting polymers demonstrated significant anticancer activity against HepG2 cancer cells, with their efficacy being dependent on the polymer's composition and concentration.

| Polymer Composition (Hydrophobic Moiety) | IC50 (µg/mL) after 24h Treatment |

|---|---|

| Ethyl | ~38 |

| Butyl | ~25 |

| Isobutyl | ~40 |

| Hexyl | ~18 |

| Benzyl | ~30 |

This table is based on data presented in a study on guanidinium-functionalized amphiphilic random copolymers and their anticancer activity against HepG2 cells.

Other research has explored novel 3,4′-substituted diaryl guanidinium derivatives. These compounds were found to inhibit cell proliferation in the low micromolar range. The proposed mechanism for some of these derivatives involves the inhibition of the MAPK/ERK signaling pathway. Furthermore, some guanidinium compounds have been shown to induce apoptosis in cancer cells.

Cellular Uptake and Molecular Transport Mechanisms of Guanidinium Groups

The guanidinium group is a key feature in a class of molecules known as molecular transporters, which are capable of crossing cellular membranes and delivering attached cargo molecules into the cell's interior. This ability to traverse the lipid bilayer is crucial for the delivery of drugs and probes that would otherwise be membrane-impermeable.

The primary mechanism by which guanidinium-rich transporters enter cells involves the formation of a bidentate hydrogen bond between the guanidinium group and negatively charged species on the cell surface, such as phosphates, sulfates, and carboxylates. This interaction neutralizes the charge of the transporter-cargo complex, allowing it to pass through the nonpolar cell membrane. This process, termed 'adaptive translocation', is driven by the membrane potential.

Design of Guanidinium-Containing Oligomeric Transporters

The design of effective guanidinium-rich transporters involves considerations of the number and spacing of the guanidinium groups. Research has shown that the efficiency of cellular uptake is dependent on the number of guanidinium moieties in an oligomer. For oligoarginine, a well-studied guanidinium-rich transporter, uptake is generally observed for oligomers containing 6 to 20 arginine residues, with a peak around 15 residues.

Various scaffolds have been utilized for the construction of these transporters, including peptides, peptoids, and oligocarbamates. The finding that both D- and L-isomers of oligoarginine are effective transporters suggested that the specific backbone structure is less critical than the presence and arrangement of the guanidinium side chains. This has led to the development of a diverse range of synthetic transporters with improved properties.

Strategies for Delivering Diverse Cargo into Mammalian Cells

Guanidinium-rich transporters have been successfully employed to deliver a wide array of cargo molecules into mammalian cells. These cargos range from small molecules and fluorescent probes to larger entities like peptides, DNA, and siRNA.

One strategy for cargo delivery involves the covalent conjugation of the cargo to the transporter. Releasable linkers can be incorporated into the design, allowing for the liberation of the active cargo once inside the cell. For example, disulfide linkers can be cleaved by the reducing environment within the cell.

Another approach involves the non-covalent complexation of the cargo with the transporter. This is particularly useful for anionic molecules like siRNA, which can form electrostatic interactions with the cationic guanidinium groups. The design of amphipathic oligocarbonates containing both guanidinium and lipophilic groups has been shown to be effective for complexing, delivering, and releasing siRNA in cells.

Overcoming Biological Barriers through Guanidinium Scaffolds

The guanidinium group, a key feature of N,N'-dibutylguanidine, plays a pivotal role in overcoming biological barriers, a significant hurdle in drug delivery. The cationic nature and hydrogen-bonding capabilities of the guanidinium moiety facilitate the translocation of molecules across cell membranes. This has led to the development of various guanidinium-rich scaffolds as molecular transporters.

Guanidinium-rich polymers have been engineered to efficiently deliver proteins into the cytosol of living cells. These polymers are designed with a cationic scaffold modified with biguanide (B1667054) moieties. This structure enhances the polymer's affinity for proteins and facilitates endocytosis, the process by which cells internalize molecules. osti.gov Such polymers have been shown to transport proteins of various molecular weights and charges into the cytosol while preserving their biological activity. osti.gov

Furthermore, novel synthetic molecular transporters have been developed using dimeric inositol (B14025) scaffolds functionalized with multiple guanidine residues. These transporters have demonstrated the ability to translocate across cell membranes and have been used to deliver anticancer drugs, such as doxorubicin, across the blood-brain barrier in animal models. lsu.edunih.gov The design of these transporters allows for variation in their membrane-translocating ability by altering the linkage and the length of the aminocarboxylate derivatives used to construct the guanidine functionalities. lsu.edunih.gov

The development of nanomedicines and nanocarriers often incorporates strategies to overcome these biological barriers. nih.gov These nanosystems are designed to protect the encapsulated drug from degradation and facilitate its transport across mucosal barriers like the intestinal, nasal, and ocular barriers. nih.gov While not specific to N,N'-dibutylguanidine, the principles of using guanidinium-rich structures to enhance cellular uptake and overcome biological barriers are a key area of research in advanced drug delivery systems.

Interaction with Biomolecular Targets

The interaction of guanidine derivatives with various biomolecular targets has been a subject of extensive research, particularly in the context of receptor and enzyme binding. While specific data on N,N'-dibutylguanidine is limited, studies on structurally related diarylguanidines provide valuable insights into the potential interactions of this compound.

Enzyme and Receptor Binding Studies (e.g., Sigma Brain Receptors)

Diarylguanidines have been identified as potent ligands for sigma receptors, which are a unique class of proteins in the central nervous system. lsu.edu N,N'-di-o-tolylguanidine (DTG) is a well-known non-selective sigma receptor agonist, binding with equal affinity to both σ1 and σ2 subtypes. lsu.edu The structure-activity relationship studies of various diarylguanidine derivatives have revealed that the nature and position of substituents on the aryl rings significantly influence their binding affinity and selectivity for sigma receptors versus other targets like the NMDA receptor ion channel. lsu.edu

For instance, research has shown that ortho or meta substitution on the phenyl rings of symmetrically substituted diphenylguanidines leads to greater affinity for the NMDA receptor ion channel site. lsu.edu Conversely, the introduction of small substituents on the guanidine nitrogens can reduce affinity for sigma receptors while retaining affinity for NMDA receptor sites, thereby increasing selectivity. lsu.edu One such derivative, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine, displayed high affinity for the NMDA receptor ion channel (IC50 = 36 nM) and low affinity for sigma receptors (IC50 = 2540 nM). lsu.edu

The following table summarizes the binding affinities of selected diarylguanidine derivatives for the NMDA receptor ion channel and sigma receptors.

| Compound | NMDA Receptor Ion Channel IC50 (nM) | Sigma Receptor IC50 (nM) |

| N-1-naphthyl-N'-(3-ethylphenyl)guanidine | Not specified | Not specified |

| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | 36 | 2540 |

This interactive table is based on data for diarylguanidine derivatives and is intended to illustrate the principles of receptor binding within this class of compounds, in the absence of specific data for N,N'-dibutylguanidine.

Modulation of Cellular Signal Transduction Pathways

The binding of ligands to receptors, such as the sigma receptors, can initiate a cascade of intracellular events that modulate cellular signal transduction pathways. These pathways are complex networks that control various cellular processes, including cell growth, differentiation, and apoptosis. Aberrant signaling is often implicated in diseases like cancer.

Several key signaling pathways are known to be dysregulated in various diseases, including:

NF-κB signaling pathway

Akt signaling pathway

MAPK signaling pathway

Wnt signaling pathway

Notch signaling pathway

The modulation of these pathways by therapeutic agents is a major focus of drug discovery. Natural products and synthetic compounds are often screened for their ability to interfere with these pathways to induce apoptosis in cancer cells or to correct signaling dysfunctions. Given the established receptor interactions of the broader guanidine class, future research may explore the specific effects of N,N'-dibutylguanidine on these and other critical cellular signaling networks.

Material Science and Polymer Chemistry

The unique chemical properties of guanidine derivatives have led to their exploration in the field of material science and polymer chemistry. Their basicity and catalytic activity make them suitable candidates for various roles in polymer synthesis.

N,N'-Dibutylguanidine as a Precursor in Polymer Synthesis

Although specific examples detailing the use of N,N'-dibutylguanidine as a direct precursor in polymer synthesis are not extensively documented in the available literature, the catalytic activity of related guanidine compounds in polymerization reactions is well-established. Guanidines can act as potent organic catalysts for various polymerization processes, including ring-opening polymerization (ROP).

For instance, 1,1,3,3-tetramethylguanidine (B143053) (TMG) has been used to promote the ring-opening polymerization of N-butyl N-carboxyanhydride (Bu-NCA) to produce poly(N-butylglycine). In this system, TMG activates an alcohol initiator, enhancing its nucleophilicity towards the monomer. This process exhibits characteristics of a living polymerization, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Similarly, zinc bisguanidine complexes have been developed as highly active and robust catalysts for the ring-opening polymerization of lactide and ε-caprolactone, producing biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.gov These catalysts offer a non-toxic alternative to the industrially used tin(II) bis(2-ethylhexanoate). nih.gov The resulting polymers often exhibit a high degree of crystallinity, which can influence their degradation profiles. nih.gov

The catalytic mechanism in these systems often involves the guanidine moiety acting as a strong base or as a ligand in a metal complex to activate either the monomer or the initiator. The structural similarities between N,N'-dibutylguanidine and these catalytically active guanidines suggest its potential as a catalyst or precursor in similar polymerization reactions. Further research would be needed to fully elucidate the specific applications and efficacy of N,N'-dibutylguanidine in polymer synthesis.

Theoretical and Computational Investigations of N,n Dibutylguanidine

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular systems. These ab initio and semi-empirical methods provide detailed insights into molecular orbitals, charge distributions, and reaction energetics, forming a foundational understanding of a molecule's character.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. researchgate.net It is known for its accuracy in predicting molecular structures and various thermochemical properties. scirp.org DFT is a versatile tool used to investigate reactivity, reaction mechanisms, and electronic features of chemical compounds. researchgate.netmdpi.com

DFT calculations are instrumental in predicting the reactivity of guanidine (B92328) derivatives by analyzing their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are key indicators of chemical reactivity and stability. scirp.org A smaller HOMO-LUMO gap generally suggests higher reactivity.

Computational studies on guanidines have explored their role in reactions such as the aza-Michael addition. mdpi.com DFT methods, using functionals like B3LYP and M06-2X, can be employed to model the thermodynamics and kinetics of potential reaction pathways. mdpi.com For N,N'-dibutylguanidine, this involves identifying stationary points along a proposed reaction coordinate to elucidate the mechanism. mdpi.com For instance, in reactions with electrophiles, the initial step might involve an attack from a nitrogen atom of the guanidine core on the electrophilic center. mdpi.com

Global reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. researchgate.net These parameters help in forecasting how N,N'-dibutylguanidine would behave in various chemical environments.

Table 1: Key Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | μ²/2η (where μ ≈ -χ) | Quantifies the electrophilic nature of a molecule. |

| Global Softness (S) | 1/2η | Reciprocal of hardness, indicates high reactivity. |

The electronic structure of N,N'-dibutylguanidine can be thoroughly analyzed using DFT. Natural Bond Orbital (NBO) analysis is a key technique used to study charge distribution, revealing the localization of electron density and the nature of bonding within the molecule. mdpi.com This analysis provides insights into donor-acceptor interactions, which stabilize the molecular structure. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are calculated to visualize the charge distribution on the molecular surface. scirp.org These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. scirp.org For N,N'-dibutylguanidine, the nitrogen atoms of the guanidine core are expected to be electron-rich, representing the primary sites for interaction with electrophiles.

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.gov MD simulations provide a high-resolution view of protein-ligand interactions and conformational changes. nih.gov

For N,N'-dibutylguanidine, MD simulations can be used to:

Explore Conformational Space: The butyl chains can adopt numerous conformations. MD simulations can identify the most stable or frequently occurring conformers in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). nih.gov This involves calculating the root-mean-square deviation (RMSD) to monitor structural stability over the simulation time. mdpi.com

Analyze Intermolecular Interactions: When studying the interaction of N,N'-dibutylguanidine with a biological target or solvent molecules, MD simulations can reveal the specific hydrogen bonds, van der Waals forces, and electrostatic interactions that govern its binding or solvation. mdpi.com

Calculate Binding Free Energy: Techniques like steered MD simulations can be used to model the process of a ligand binding to or unbinding from a receptor, allowing for the calculation of binding free energies. biorxiv.org This information is crucial for understanding the strength of the interaction between N,N'-dibutylguanidine and a potential biological target.

Density Functional Theory (DFT) Calculations

Elucidation of Structure-Reactivity and Structure-Function Correlations

Computational studies are pivotal in establishing Quantitative Structure-Reactivity Relationships (QSRRs) and Structure-Activity Relationships (SAR). These models correlate a molecule's structural or electronic features with its chemical reactivity or biological function. chemrxiv.org

For guanidine derivatives, studies have shown a clear link between their structure and their affinity for biological targets like the sigma receptor. Research on N,N'-di-o-tolylguanidine, an analogue of N,N'-dibutylguanidine, demonstrated that modifying substituents on the aryl rings significantly impacts receptor binding affinity. nih.gov For instance, increasing the steric bulk of substituents can decrease affinity. nih.gov By applying similar computational workflows to N,N'-dibutylguanidine, one could predict how modifications to the butyl chains or the guanidine core would affect its function.

These correlations are often built by calculating a range of molecular descriptors (e.g., steric parameters, electronic properties from DFT) for a series of related compounds and then using statistical methods to link these descriptors to observed activity. researchgate.net This approach enables the rational design of new derivatives with tailored properties. researchgate.net

Computational Approaches for Predicting Pharmacokinetic and Pharmacodynamic Behaviors

In drug discovery, it is critical to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. mdpi.com Computational, or in silico, tools are widely used for the early-stage prediction of these pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net

Various machine learning and QSAR-based models have been developed to predict ADMET properties from a molecule's structure. nih.govgithub.com For N,N'-dibutylguanidine, these tools can estimate a range of crucial parameters:

Absorption: Prediction of properties like intestinal absorption, cell permeability (e.g., Caco-2), and whether the compound is a substrate for transporters like P-glycoprotein.

Distribution: Estimation of plasma protein binding, blood-brain barrier penetration, and the volume of distribution. nih.gov

Metabolism: Prediction of interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

Excretion: Forecasting pathways of elimination from the body.

Toxicity: Early assessment of potential toxicities, such as cardiotoxicity or hepatotoxicity.

These predictions are often based on established rules, such as Lipinski's "rule of five," which assesses a compound's drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Table 2: Examples of Computationally Predicted ADMET Properties

| Property Category | Predicted Parameter | Significance for Drug Development |

| Absorption | Human Intestinal Absorption | Indicates potential for oral bioavailability. |